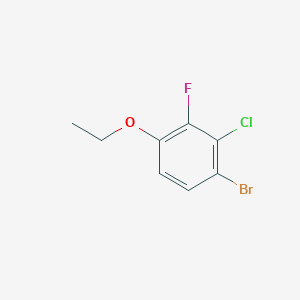

1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-chloro-4-ethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCBZSCKSHVCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696902 | |

| Record name | 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909122-17-4 | |

| Record name | 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene

Abstract

Introduction and Strategic Rationale

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The specific arrangement of bromo, chloro, ethoxy, and fluoro substituents on the benzene ring in this compound presents a unique synthetic challenge that requires careful strategic planning. The electronic properties and directing effects of each substituent must be considered to ensure a high-yielding and regioselective synthesis.

This guide proposes a robust four-step synthetic pathway, commencing with the commercially available starting material, 2-chloro-4-fluorophenol. The chosen strategy is as follows:

-

Ethoxylation: Introduction of the ethoxy group via a Williamson ether synthesis. This step is performed first to leverage the strong activating and ortho, para-directing nature of the resulting ether in subsequent electrophilic aromatic substitution.

-

Nitration: Introduction of a nitro group, which will serve as a precursor to the amine required for the final halogenation step. The position of nitration is directed by the existing substituents.

-

Reduction: Conversion of the nitro group to an amino group, creating the necessary functionality for the Sandmeyer reaction.

-

Sandmeyer Reaction: Diazotization of the amino group followed by treatment with a copper(I) bromide source to introduce the final bromo substituent at the desired position.

This sequence is designed to maximize regiochemical control and utilize well-understood, high-yielding reactions.

Proposed Synthetic Pathway Overview

The overall proposed synthesis is depicted in the workflow diagram below.

Caption: Proposed four-step synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Ethoxylation of 2-Chloro-4-fluorophenol

Reaction: Williamson Ether Synthesis[1][2][3][4]

Objective: To convert the phenolic hydroxyl group into an ethoxy ether. This is a classic SN2 reaction where the phenoxide acts as a nucleophile.[3][5]

Protocol:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

-

Add 2-chloro-4-fluorophenol (1.0 equivalent) to the solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Ensure all glassware is dry and the reaction is under an inert atmosphere.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases. This ensures complete formation of the sodium phenoxide.

-

Cool the reaction mixture back to 0 °C and add ethyl bromide (EtBr, 1.5 equivalents) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture, and cautiously quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, 1-chloro-4-ethoxy-2-fluorobenzene, can be purified by column chromatography on silica gel if necessary.

Causality and Expertise:

-

Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion.[5]

-

Solvent Choice: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction.[1]

-

Excess Ethylating Agent: A slight excess of ethyl bromide ensures the complete conversion of the phenoxide.

Caption: Mechanism of the Williamson Ether Synthesis.

Step 2: Nitration of 1-Chloro-4-ethoxy-2-fluorobenzene

Objective: To introduce a nitro group onto the aromatic ring. The position of substitution is governed by the directing effects of the existing groups.

Directing Effects Analysis: [6][7][8][9]

-

-OEt (Ethoxy): Strongly activating, ortho, para-director (+M > -I).

-

-Cl (Chloro): Weakly deactivating, ortho, para-director (+M < -I).

-

-F (Fluoro): Weakly deactivating, ortho, para-director (+M < -I).

The powerful activating effect of the ethoxy group will dominate. The two available ortho positions and one para position relative to the ethoxy group are considered. The para position is already occupied by the chloro group. One ortho position is sterically hindered by the adjacent fluorine atom. Therefore, the most likely position for electrophilic nitration is C3, which is ortho to the ethoxy group and meta to both halogens.

Protocol:

-

To a round-bottom flask, add 1-chloro-4-ethoxy-2-fluorobenzene (1.0 equivalent) and concentrated sulfuric acid (H₂SO₄) at 0 °C.

-

While stirring vigorously, add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (HNO₃) dropwise, maintaining the internal temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.

-

The precipitated solid product, 1-chloro-4-ethoxy-2-fluoro-3-nitrobenzene, is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

The crude product can be recrystallized from ethanol or purified by column chromatography.

Causality and Expertise:

-

Reagent: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction.

-

Temperature Control: Low temperature is crucial to prevent over-nitration and the formation of byproducts. The reaction is exothermic.

Step 3: Reduction of the Nitro Group

Objective: To convert the nitro group to an amine, preparing the substrate for the Sandmeyer reaction.

Protocol:

-

In a round-bottom flask, suspend 1-chloro-4-ethoxy-2-fluoro-3-nitrobenzene (1.0 equivalent) in ethanol or acetic acid.

-

Add granulated tin (Sn, 3.0 equivalents) or iron powder (Fe, 5.0 equivalents).

-

Heat the mixture to reflux and add concentrated hydrochloric acid (HCl) dropwise.

-

Continue refluxing for 2-4 hours, or until the reaction is complete by TLC.

-

Cool the reaction mixture to room temperature and neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the solution is basic.

-

Extract the product, 2-chloro-4-ethoxy-3-fluoroaniline, with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude amine can be purified by column chromatography if necessary.

Causality and Expertise:

-

Reducing Agent: The combination of a metal (Sn or Fe) and a strong acid is a classic and cost-effective method for the reduction of aromatic nitro groups. Catalytic hydrogenation with H₂/Pd/C is an alternative, often cleaner, method.

Step 4: Sandmeyer Bromination

Objective: To replace the amino group with a bromine atom via a diazonium salt intermediate.[10][11]

Protocol: This protocol is adapted from the synthesis of a structurally similar compound, 1-bromo-2-chloro-4-fluorobenzene.[12][13][14]

-

Diazotization:

-

To a stirred solution of 2-chloro-4-ethoxy-3-fluoroaniline (1.0 equivalent) in 48% hydrobromic acid (HBr), cool the mixture to -5 to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper.

-

-

Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with diethyl ether or dichloromethane (3x).

-

Combine the organic layers, wash with dilute aqueous NaOH, then with water, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel.

-

Causality and Expertise:

-

Diazotization Conditions: Low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) Catalyst: The Cu(I) salt is a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer that initiates the conversion of the diazonium salt to the aryl radical.[10]

Data Summary

The following table summarizes the key parameters for the proposed synthetic pathway. Yields are estimated based on analogous reactions reported in the literature.

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Williamson Ether Synthesis | 2-Chloro-4-fluorophenol, NaH, EtBr | DMF | 85-95 |

| 2 | Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 70-85 |

| 3 | Reduction | Sn or Fe, HCl | EtOH or Acetic Acid | 80-90 |

| 4 | Sandmeyer Reaction | NaNO₂, HBr, CuBr | Water / HBr | 65-80 |

Conclusion

This technical guide outlines a logical and robust synthetic pathway for this compound, starting from 2-chloro-4-fluorophenol. The proposed four-step sequence—ethoxylation, nitration, reduction, and Sandmeyer bromination—is based on well-established chemical principles and leverages the directing effects of the substituents to achieve the desired regiochemistry. The provided protocols are detailed and include insights into the rationale behind the choice of reagents and conditions, aiming to provide a solid foundation for researchers undertaking the synthesis of this and related polysubstituted aromatic compounds. While this guide provides a scientifically sound proposal, experimental validation and optimization would be required to establish definitive yields and optimal reaction conditions.

References

-

Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–413. [Link]

-

Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

University of St. Thomas. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Google Patents. (n.d.). 1-bromo-2-chloro-4-fluorobenzene and production thereof.

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Galli, C. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. Beilstein Journal of Organic Chemistry, 12, 1269–1291. [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

- Google Patents. (n.d.). Method for producing 1-bromo-2-chloro-4-fluorobenzene.

-

University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. [Link]

-

ChemTalk. (n.d.). Directing Effects. [Link]

- Google Patents. (n.d.). Process for preparing 2-chloro-4-fluorophenol.

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. One moment, please... [chemistrytalk.org]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 13. JPS62114921A - 1-bromo-2-chloro-4-fluorobenzene and production thereof - Google Patents [patents.google.com]

- 14. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

physicochemical properties of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene

Introduction

This compound is a polyhalogenated aromatic compound featuring a unique substitution pattern that makes it a molecule of significant interest in synthetic and medicinal chemistry. Its structural complexity, combining bromine, chlorine, and fluorine atoms with an ethoxy group on a benzene ring, provides multiple reactive sites and modulates its electronic and steric properties. Halogenated benzenes are crucial building blocks in the synthesis of pharmaceuticals and advanced materials.[1][2] For instance, related structures like 1-Bromo-2-chloro-4-fluorobenzene serve as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), such as treatments for breast cancer, and in the preparation of catalysts for peptide synthesis.[1] Understanding the fundamental physicochemical properties of this compound is therefore paramount for its effective handling, reaction optimization, and for predicting its behavior in biological systems. This guide provides a comprehensive analysis of its core properties, supported by validated experimental protocols for their determination.

Core Physicochemical Characteristics

The properties of a molecule are dictated by its structure. The interplay of the electronegative halogens, the electron-donating ethoxy group, and the aromatic ring in this compound defines its behavior. Key quantitative data are summarized below.

| Property | Value | Source |

| CAS Number | 909122-17-4 | [3][4] |

| Molecular Formula | C₈H₇BrClFO | [3] |

| Molecular Weight | 265.50 g/mol | Calculated |

| Boiling Point | No data available | [3][4] |

| Melting Point | No data available |

Solubility Profile

The solubility of a compound is a critical parameter for reaction chemistry, purification, and formulation. The principle of "like dissolves like" is the guiding rule for predicting solubility.[5]

Theoretical Assessment: this compound is a largely nonpolar molecule due to the benzene ring and the halogens. The ethoxy group introduces a slight polar character, but the molecule's overall nature is hydrophobic. Therefore, it is expected to be:

-

Soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether.

-

Sparingly soluble to soluble in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane (DCM).

-

Insoluble in polar protic solvents, most notably water.

This low aqueous solubility is a common feature of many organic molecules, particularly those with a high molecular weight and a lack of hydrogen-bonding functional groups.[6]

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to classifying a compound's solubility, which can indicate the presence of certain functional groups.[7][8]

Causality: The choice of solvents (water, NaOH, HCl) is designed to probe for polar, acidic, and basic functional groups, respectively.[8][9] A compound dissolving in 5% NaOH suggests an acidic functional group (like a phenol or carboxylic acid), while solubility in 5% HCl indicates a basic group (like an amine).[6][7]

Methodology:

-

Preparation: Label four clean, dry test tubes.

-

Dispensing: Add approximately 20-30 mg of this compound to each test tube.

-

Solvent Addition (Water): To the first tube, add 1 mL of deionized water. Vigorously shake or vortex the tube for 60 seconds. Observe if the compound dissolves completely.[5]

-

Solvent Addition (Aqueous Base): If insoluble in water, add 1 mL of 5% NaOH solution to the second tube. Shake vigorously and observe.

-

Solvent Addition (Aqueous Acid): If insoluble in water, add 1 mL of 5% HCl solution to the third tube. Shake vigorously and observe.

-

Solvent Addition (Organic): To the fourth tube, add 1 mL of a representative organic solvent (e.g., Toluene). Shake vigorously and observe.

-

Recording: Record observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Diagram: Qualitative Solubility Workflow

Sources

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. 909122-17-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 909122-17-4 [chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. quora.com [quora.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene (CAS No. 909122-17-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, and safety considerations for 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene. Given the limited publicly available data for this specific compound, this document synthesizes known information with expert analysis of structurally related molecules to offer valuable insights for its application in research and development.

Introduction

This compound is a polysubstituted aromatic compound with a unique arrangement of halogen and ethoxy functional groups. Such molecules are of significant interest in medicinal chemistry and materials science as they serve as versatile building blocks for the synthesis of more complex structures. The specific substitution pattern on the benzene ring offers multiple reactive sites, allowing for regioselective modifications and the introduction of diverse functionalities. While detailed experimental data for this compound is not widely published, its structural motifs suggest potential applications as an intermediate in the development of novel pharmaceuticals and functional materials. This guide aims to consolidate the available information and provide a predictive analysis of its properties and reactivity.

Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial for its handling, storage, and application in chemical synthesis. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source/Comment |

| CAS Number | 909122-17-4 | [1][2] |

| Molecular Formula | C₈H₇BrClFO | [1] |

| Molecular Weight | 253.50 g/mol | [1] |

| Appearance | Not available | Likely a liquid or low-melting solid at room temperature based on similar structures. |

| Boiling Point | No data available | - |

| Melting Point | No data available | - |

| Density | No data available | - |

| Solubility | Not available | Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) and insoluble in water. |

| SMILES | FC1=C(Cl)C(Br)=CC=C1OCC | [1] |

Spectroscopic Data Analysis (Predictive)

While experimental spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the ethoxy group and the aromatic protons. The ethoxy group will present as a triplet (CH₃) and a quartet (CH₂). The two aromatic protons will appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbons bonded to halogens and oxygen appearing at lower field.

-

¹⁹F NMR: A singlet is expected in the fluorine-19 NMR spectrum, as there are no neighboring protons or other fluorine atoms to cause splitting.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight. The isotopic pattern of this peak will be characteristic of a compound containing one bromine and one chlorine atom.

Reactivity, Synthesis, and Mechanistic Insights

The reactivity of this compound is dictated by its substituents. The bromine atom is the most likely site for organometallic reactions, such as Grignard formation or cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The electron-donating ethoxy group and the electron-withdrawing halogens will influence the regioselectivity of electrophilic aromatic substitution, though the sterically hindered nature of the ring may limit such reactions.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be adapted from the known synthesis of structurally similar compounds, such as the Sandmeyer reaction of a corresponding aniline derivative. A potential precursor would be 2-chloro-4-ethoxy-3-fluoroaniline.

Below is a diagram illustrating a potential synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methods for the synthesis of similar aryl bromides[3].

-

Diazotization:

-

Dissolve 2-chloro-4-ethoxy-3-fluoroaniline (1 equivalent) in a suitable acidic medium (e.g., aqueous HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

-

Applications in Research and Drug Development

While specific applications for this compound have not been documented, its structure is analogous to other polyhalogenated benzene derivatives that are valuable intermediates in pharmaceutical synthesis. For instance, 1-Bromo-2-chloro-4-fluorobenzene is a key building block for brilanestrant, a selective estrogen receptor degrader for breast cancer treatment, and is also used in the preparation of catalysts for peptide synthesis[4].

The presence of a bromine atom makes this compound an ideal substrate for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. This allows for the facile introduction of this substituted phenyl moiety into larger, more complex molecules, which is a common strategy in the design of new drug candidates. The fluorine and ethoxy groups can modulate the pharmacokinetic properties of a potential drug molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins.

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the SDS for structurally similar compounds like 1-bromo-2-chloro-3-fluorobenzene and other halogenated aromatic compounds, the following precautions should be taken[5][6][7][8][9]:

-

Hazard Classification (Predicted):

-

Skin Irritation

-

Serious Eye Irritation

-

May cause respiratory irritation

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

-

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disclaimer: This safety information is based on analogous compounds. It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a halogenated aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data is currently limited, this guide provides a comprehensive overview of its known properties, a predictive analysis of its spectroscopic characteristics and reactivity, a plausible synthetic route, and essential safety and handling information based on structurally related compounds. As research involving this and similar molecules progresses, a more complete understanding of its properties and applications will undoubtedly emerge.

References

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Google Patents. (n.d.). Method for producing 1-bromo-2-chloro-4-fluorobenzene.

-

PubChem. (n.d.). 1-Bromo-3-chloro-4-ethyl-2-fluorobenzene. Retrieved from [Link]

-

NIST. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. Retrieved from [Link]

Sources

- 1. 909122-17-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 909122-17-4 [chemicalbook.com]

- 3. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

A Spectroscopic Guide to 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene: Structure Elucidation and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene. As experimental spectra for this specific molecule are not widely published, this document serves as a predictive guide, grounded in the fundamental principles of spectroscopic analysis and supported by data from structurally analogous compounds. The methodologies and interpretation frameworks presented herein are designed to be a self-validating system for researchers encountering this or similar multi-halogenated aromatic ethers.

Molecular Structure and Predicted Spectroscopic Behavior

The structural characterization of a novel molecule like this compound is fundamentally reliant on a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The substitution pattern on the benzene ring—featuring a bromine, a chlorine, a fluorine, and an ethoxy group—creates a distinct electronic environment that will be reflected in its NMR, mass spectrometry, and infrared data.

The presence of multiple halogens with unique isotopic signatures (Bromine: ⁷⁹Br and ⁸¹Br; Chlorine: ³⁵Cl and ³⁷Cl) will be particularly informative in mass spectrometry. In NMR, the presence of ¹⁹F will introduce characteristic couplings to both ¹H and ¹³C nuclei, serving as a powerful diagnostic tool.

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. For this compound, we expect to see signals from the two aromatic protons and the ethoxy group. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds, as it dissolves the sample without introducing interfering proton signals. Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small drop of TMS to the solution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is typically sufficient.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

Predicted ¹H NMR Data and Interpretation

The aromatic region will feature two distinct signals corresponding to H-5 and H-6. The ethoxy group will present as a quartet and a triplet, a classic ethyl pattern.

-

Aromatic Protons (H-5 and H-6): These protons are ortho to each other and will therefore exhibit coupling. H-5 will be further coupled to the fluorine at position 3 (a four-bond coupling, ⁴JHF). H-6 will not have significant coupling to the fluorine. This will result in H-5 appearing as a doublet of doublets and H-6 as a doublet. Their chemical shifts are influenced by the surrounding substituents; the electron-donating ethoxy group will shield them, while the halogens will have a more complex deshielding effect. We can predict their shifts to be in the range of δ 6.8-7.5 ppm.

-

Ethoxy Protons (-OCH₂CH₃):

-

The methylene protons (-OCH₂-) will be deshielded by the adjacent oxygen atom and are expected to appear as a quartet (due to coupling with the three methyl protons) around δ 4.0-4.2 ppm.

-

The methyl protons (-CH₃) will be more shielded and will appear as a triplet (due to coupling with the two methylene protons) around δ 1.3-1.5 ppm.

-

Caption: Key proton-proton and proton-fluorine coupling interactions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. For this compound, we expect eight distinct signals: six for the aromatic carbons and two for the ethoxy carbons. A key feature will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons close to the fluorine atom. This is an invaluable tool for assigning the aromatic signals.[1][2]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet (or as a doublet if coupled to fluorine). A higher number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data and Interpretation

-

Aromatic Carbons (C1-C6): The chemical shifts will be spread over the aromatic region (δ 110-160 ppm).

-

C-F Coupling: C-3, being directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet. C-2 and C-4 will show smaller two-bond couplings (²JCF), and C-1 and C-5 will show even smaller three-bond couplings (³JCF).

-

Substituent Effects: C-4 (bonded to the electron-donating ethoxy group) will be shifted upfield relative to a typical aromatic carbon, while C-1, C-2, and C-3 (bonded to electronegative halogens) will be shifted downfield. The "heavy atom effect" of bromine may cause C-1 to be more shielded than expected based on electronegativity alone.[2]

-

-

Ethoxy Carbons (-OCH₂CH₃):

-

The methylene carbon (-OCH₂-) will be in the range of δ 60-70 ppm.

-

The methyl carbon (-CH₃) will appear at a higher field, around δ 14-16 ppm.

-

Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the most critical diagnostic feature is the isotopic pattern of the molecular ion peak, which provides definitive evidence for the presence of one bromine and one chlorine atom.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Detection: Separate the resulting ions based on their m/z ratio and detect them.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The molecular weight of C₈H₇BrClFO is approximately 264.96 g/mol . The mass spectrum will show a cluster of peaks for the molecular ion due to the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes. This will result in four main peaks:

-

Fragmentation: A common fragmentation pathway for ethers is the loss of the alkyl group. We would predict a significant fragment corresponding to the loss of an ethyl radical (•CH₂CH₃), resulting in a prominent peak at M-29.

Caption: Primary fragmentation pathway involving the loss of the ethyl group.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic -CH₂, -CH₃): ~2980-2850 cm⁻¹

-

C=C stretching (aromatic ring): ~1600-1450 cm⁻¹

-

C-O stretching (aryl ether): A strong band around ~1250 cm⁻¹

-

C-F stretching: ~1200-1000 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Value/Range | Notes |

| ¹H NMR | Aromatic H-5 | δ 6.8-7.5 ppm | Doublet of doublets (coupling to H-6 and F-3) |

| Aromatic H-6 | δ 6.8-7.5 ppm | Doublet (coupling to H-5) | |

| Ethoxy -OCH₂- | δ 4.0-4.2 ppm | Quartet | |

| Ethoxy -CH₃ | δ 1.3-1.5 ppm | Triplet | |

| ¹³C NMR | Aromatic Carbons | δ 110-160 ppm | 6 signals, showing characteristic C-F couplings |

| Ethoxy -OCH₂- | δ 60-70 ppm | 1 signal | |

| Ethoxy -CH₃ | δ 14-16 ppm | 1 signal | |

| Mass Spec. | Molecular Ion | m/z ~265, 267, 269 | Characteristic isotopic pattern for Br and Cl |

| Major Fragment | m/z ~236, 238, 240 | Loss of ethyl group (M-29) | |

| IR Spec. | C-O Stretch | ~1250 cm⁻¹ | Strong absorption typical for aryl ethers |

| C-H (aliphatic) | ~2980-2850 cm⁻¹ | Characteristic of the ethoxy group |

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR, with the added diagnostic power of ¹⁹F coupling, can precisely map the carbon and proton framework. Mass spectrometry provides unequivocal confirmation of the elemental composition through its unique isotopic signature, while IR spectroscopy confirms the presence of key functional groups. This guide outlines the expected outcomes and underlying principles, providing a robust framework for the synthesis, purification, and characterization of this and other complex halogenated aromatic compounds.

References

- Wu, H., & Hynes Jr, J. (2010). Organic Letters, 12, 1192.

-

NIST. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link] (Provides examples of NMR spectra for various substituted aromatic compounds).

-

PubChem. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-2-chloro-benzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

mass spectrometry fragmentation pattern of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene

This guide provides a detailed analysis of the expected electron ionization (EI) . It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation.

Introduction to Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique where high-energy electrons (typically 70 eV) bombard a molecule in the gas phase.[1][2][3] This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[4][5][6] The high internal energy of the molecular ion often causes it to undergo extensive fragmentation, breaking into smaller charged ions and neutral radicals.[1][5] The resulting mass spectrum is a fingerprint of the molecule, providing valuable information about its molecular weight and structure.[1]

The Molecular Ion and Isotopic Pattern

The first crucial piece of information in the mass spectrum is the molecular ion peak. For this compound (C₈H₇BrClFO), the nominal molecular weight is calculated as follows:

-

C₈: 8 * 12 = 96

-

H₇: 7 * 1 = 7

-

Br: 1 * 79 = 79 (using the lighter, more abundant isotope)

-

Cl: 1 * 35 = 35 (using the lighter, more abundant isotope)

-

F: 1 * 19 = 19

-

O: 1 * 16 = 16

-

Total (M): 252 Da

Due to the presence of bromine and chlorine, the molecular ion region will exhibit a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7][8][9] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[7][10][11]

This will result in a series of peaks for the molecular ion:

-

M+: Containing ⁷⁹Br and ³⁵Cl (m/z 252)

-

M+2: Containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl (m/z 254)

-

M+4: Containing ⁸¹Br and ³⁷Cl (m/z 256)

The relative intensities of these peaks in the M, M+2, M+4 cluster are expected to be in a ratio of approximately 3:4:1, which is a clear indicator of the presence of one bromine and one chlorine atom in the molecule.[12]

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion will be dictated by the relative strengths of its bonds and the stability of the resulting fragments. The aromatic ring provides a stable core, while the substituents offer multiple sites for cleavage.

Alpha-Cleavage of the Ethoxy Group

A common fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom. This involves the loss of a methyl radical (•CH₃) from the ethoxy group.

-

[M - CH₃]⁺: Loss of a methyl radical from the ethoxy group results in a resonance-stabilized oxonium ion.

-

m/z = 252 - 15 = 237

-

Benzylic-type Cleavage and McLafferty-type Rearrangement

The ethoxy group can also undergo a rearrangement analogous to the McLafferty rearrangement, although not a classic example as it doesn't involve a carbonyl group. This involves the transfer of a hydrogen from the ethyl group to the aromatic ring or a halogen, followed by the elimination of a neutral ethene molecule.

-

[M - C₂H₄]⁺•: Loss of ethene (ethylene) via a rearrangement.

-

m/z = 252 - 28 = 224

-

This resulting radical cation corresponds to the molecular ion of 1-bromo-2-chloro-3-fluoro-4-hydroxybenzene.

Cleavage of Halogen Atoms

The carbon-halogen bonds are susceptible to cleavage, with the ease of cleavage generally following the trend C-Br > C-Cl > C-F.

-

[M - Br]⁺: Loss of a bromine radical is a highly probable fragmentation due to the relative weakness of the C-Br bond.[8][13]

-

m/z = 252 - 79 = 173

-

-

[M - Cl]⁺: Loss of a chlorine radical is also possible.

-

m/z = 252 - 35 = 217

-

Fragments resulting from the loss of a halogen will still exhibit the isotopic signature of the remaining halogen(s). For instance, the [M - Br]⁺ fragment will show an isotopic peak at m/z 175 due to the presence of ³⁷Cl.

Fragmentation of the Aromatic Ring

Following the initial loss of substituents, the aromatic ring itself can fragment. A common fragmentation for benzene and its derivatives is the loss of acetylene (C₂H₂).

-

[C₆H₅]⁺: Loss of all substituents can lead to the formation of the phenyl cation.

-

Further Fragmentation: The phenyl cation can further lose acetylene.

-

m/z = 77 - 26 = 51

-

Summary of Predicted Fragment Ions

| m/z (for lighter isotopes) | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 252 / 254 / 256 | [C₈H₇BrClFO]⁺• | Molecular Ion (M⁺•) cluster |

| 237 / 239 / 241 | [C₇H₄BrClFO]⁺ | Loss of •CH₃ from the ethoxy group (α-cleavage) |

| 224 / 226 / 228 | [C₆H₄BrClFO]⁺• | Loss of C₂H₄ from the ethoxy group (rearrangement) |

| 217 / 219 | [C₈H₇ClFO]⁺ | Loss of •Br |

| 173 / 175 | [C₈H₇BrFO]⁺ | Loss of •Cl |

| 145 / 147 | [C₆H₃BrF]⁺• | Loss of •Cl and C₂H₄ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 51 | [C₄H₃]⁺ | Loss of C₂H₂ from the phenyl cation |

Experimental Protocol: GC-MS Analysis

A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol would be employed for the analysis of this compound.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to the target compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion cluster and the fragmentation pattern, comparing it to the predicted pathways and library spectra if available.

-

Visualization of Fragmentation Pathways

The following diagram illustrates the primary proposed fragmentation pathways for this compound.

Caption: Proposed fragmentation of this compound.

Conclusion

The mass spectrum of this compound is predicted to be rich in structural information. The characteristic isotopic cluster of the molecular ion will definitively indicate the presence of one bromine and one chlorine atom. The primary fragmentation pathways are expected to involve cleavages of the ethoxy substituent and the loss of halogen radicals. Analysis of these fragments allows for a confident structural confirmation of the molecule.

References

-

Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

-

Electron ionization. Wikipedia. [Link]

-

Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education. [Link]

-

C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

-

Determine the mass spectrum of bromobenzene and explain its significance in mass spectrometry. Proprep. [Link]

-

Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. ACS Publications. [Link]

-

Ch13 - Mass Spectroscopy. University of Calgary. [Link]

-

Mass Spectrometry Ionization Methods. Emory University. [Link]

-

Please explain the principles, advantages, and disadvantages of EI. Shimadzu Corporation. [Link]

-

A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

-

Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level. Sparkl. [Link]

-

Br and Cl. Chemistry LibreTexts. [Link]

-

Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]

-

Wavelength-dependent fragmentation in the resonance-enhanced ionization of bromobenzene. American Institute of Physics. [Link]

-

Fragmentation Energetics and Dynamics of the Neutral and Ionized Fluorobenzene·Ar Cluster Studied by Mass Analyzed Threshold Io. The Journal of Physical Chemistry. [Link]

-

Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. PubMed. [Link]

-

Elements With More Abundant Heavy Isotopes. University of Colorado Boulder. [Link]

-

mass spectrometry examples 2. YouTube. [Link]

-

McLafferty Rearrangement. Chemistry Steps. [Link]

-

Fragmentation Energetics and Dynamics of the Neutral and Ionized Fluorobenzene·Ar Cluster Studied by Mass Analyzed Threshold Ionization Spectroscopy. ACS Publications. [Link]

-

mass spectrometry: tropylium ion. YouTube. [Link]

-

McLafferty rearrangement. Wikipedia. [Link]

-

Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry. [Link]

-

ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[14] - Fluorine notes. Fluorine Notes. [Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

-

Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

-

Interpretation Mass spectral interpretation is not a trivial process. University of Arizona. [Link]

-

No, the Molecular Mass of Bromobenzene Is Not 157 amu: An Exercise in Mass Spectrometry and Isotopes for Early General Chemistry. Journal of Chemical Education. [Link]

-

Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. NIH. [Link]

-

Study of Endocrine Disruptor Octylphenol Isomers Using Collision-Induced Dissociation Mass Spectrometry. J-Stage. [Link]

-

How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. Dummies. [Link]

-

The McLafferty Rearrangement in Mass Spectrometry. YouTube. [Link]

-

α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]

-

The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. [Link]

-

Benzene, fluoro-. NIST WebBook. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Study.com. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Sam Houston State University. [Link]

-

C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. [Link]

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

Topic 3: Mass Spectrometry (MS). Memorial University. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Rearrangement in Mass Spectrometry. Unacademy. [Link]

-

Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. YouTube. [Link]

-

Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. [Link]

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. asdlib.org [asdlib.org]

- 14. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FT-IR Analysis of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene

This guide provides a comprehensive technical overview for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene, a polysubstituted aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the causal relationships behind methodological choices, ensuring a robust and scientifically sound analytical approach.

Introduction: Deciphering Molecular Structure with Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds.[1][2] By measuring the absorption of infrared radiation by a molecule, we can identify the specific vibrational modes of its chemical bonds.[3][4][5] Each functional group within a molecule possesses characteristic vibrational frequencies, producing a unique spectral "fingerprint".[6][7] For a complex molecule like this compound, FT-IR analysis is critical for confirming the presence of its key structural motifs: the substituted benzene ring, the ethoxy group, and the carbon-halogen bonds. This guide will detail the theoretical underpinnings, a validated experimental protocol, and a thorough interpretation of the expected spectral features.

Part 1: The Vibrational Landscape of this compound

The FT-IR spectrum of an organic molecule is governed by the vibrations of its constituent bonds, which can be visualized as masses connected by springs.[8] The frequency of these vibrations, and thus the position of absorption bands in the spectrum, is determined by the bond strength and the masses of the connected atoms.[8] For this compound, we can predict the spectrum by dissecting the molecule into its primary functional components.

-

The Aromatic Core: The benzene ring exhibits several characteristic vibrations. Aromatic C–H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.[9][10][11] Carbon-carbon stretching vibrations within the aromatic ring itself give rise to a series of sharp absorptions, often of variable intensity, in the 1600-1450 cm⁻¹ range.[10][11][12] Furthermore, the substitution pattern on the benzene ring influences the C–H out-of-plane bending vibrations, which produce strong bands in the 900-675 cm⁻¹ region.[9][10] The specific positions of these "oop" bands are highly diagnostic of the arrangement of substituents.[9]

-

The Ethoxy Substituent (-O-CH₂-CH₃): The ethoxy group introduces aliphatic C-H and C-O vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups are expected in the 2980-2850 cm⁻¹ range. The C-O stretching vibration of an aryl alkyl ether, like the one present in our target molecule, is anticipated to produce two strong bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[13][14][15][16] This is a key diagnostic feature for the ether linkage.

-

The Halogen Substituents (Br, Cl, F): The vibrations of carbon-halogen bonds are also IR active. The position of these stretching bands is heavily dependent on the mass of the halogen atom.[8]

-

C-F Stretch: Due to the high electronegativity and low mass of fluorine, the C-F stretch is expected to appear as a strong band in the 1400-1000 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibration absorbs in the 850-550 cm⁻¹ range.

-

C-Br Stretch: The heavier bromine atom results in a lower vibrational frequency, with the C-Br stretch typically found in the 690-515 cm⁻¹ region.

-

The confluence of these distinct vibrational modes creates a complex but highly informative spectrum that serves as a unique identifier for this compound.

Part 2: A Validated Protocol for FT-IR Spectrum Acquisition

To ensure high-quality, reproducible data, the choice of sampling technique and instrumental parameters is paramount. For a liquid or low-melting solid organic compound, Attenuated Total Reflectance (ATR) FT-IR is the preferred method due to its minimal sample preparation and high reproducibility.[17][18][19]

Justification of Method: ATR vs. Traditional Methods

Attenuated Total Reflectance (ATR) offers significant advantages over traditional methods like KBr pellets or Nujol mulls.[17] ATR requires only a small amount of the sample to be placed in direct contact with a high-refractive-index crystal (commonly diamond).[17][18] This eliminates the laborious grinding and pressing of pellets, which can introduce atmospheric moisture and potential sample degradation.[20][21] The resulting spectrum is of a neat sample, free from interferences from a matrix.[22]

Experimental Workflow

The following protocol outlines a self-validating system for acquiring the FT-IR spectrum.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

-

Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Ensure the solvent has fully evaporated.

-

Acquire a background spectrum. This measurement of the ambient environment and the ATR crystal will be automatically subtracted from the sample spectrum.[23] A typical background scan consists of 32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small drop (if liquid) or a few milligrams (if solid) of this compound directly onto the center of the diamond crystal.[20][23]

-

If the sample is solid, use the integrated pressure clamp to ensure firm, even contact between the sample and the crystal surface.[18][20] Consistent pressure is key to reproducibility.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution) over a standard range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically perform the Fourier transform to convert the interferogram into a spectrum and ratio it against the background.[5]

-

Clean the ATR crystal and pressure clamp tip thoroughly with a suitable solvent.

-

Verify the cleanliness by taking a new spectrum and ensuring no sample peaks remain.

-

Workflow Diagram

The logical flow of the ATR-FTIR analysis is depicted below.

Sources

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. agilent.com [agilent.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. m.youtube.com [m.youtube.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. m.youtube.com [m.youtube.com]

- 14. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 17. jascoinc.com [jascoinc.com]

- 18. agilent.com [agilent.com]

- 19. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. eng.uc.edu [eng.uc.edu]

- 22. mt.com [mt.com]

- 23. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

reactivity and stability of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene

An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene

Executive Summary

This compound is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] The unique arrangement of four different substituents—bromo, chloro, fluoro, and ethoxy groups—on the benzene ring imparts a complex and nuanced reactivity profile. Due to the scarcity of direct published literature on this specific isomer, this guide provides an in-depth, predictive analysis of its chemical behavior. Leveraging established principles of physical organic chemistry and data from structurally analogous compounds, we will explore its electronic properties, predict its reactivity in key synthetic transformations, evaluate its stability under various conditions, and provide validated protocols for its safe handling and use. This document is intended to serve as a foundational resource for researchers, enabling them to strategically design synthetic routes and anticipate reaction outcomes when incorporating this promising intermediate into their development programs.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical properties is the cornerstone of its effective application in a laboratory setting. While empirical data for this compound is not widely available, we can extrapolate key parameters based on its structure and data from similar compounds. These properties are critical for predicting solubility, designing purification strategies, and ensuring safe handling.

| Property | Predicted Value / Information | Rationale & Source |

| Molecular Formula | C₈H₇BrClFO | Based on chemical structure. |

| Molecular Weight | 253.49 g/mol | Calculated from the molecular formula.[3] |

| Appearance | Colorless to light yellow liquid or low-melting solid | Typical for halogenated aromatic ethers. |

| Boiling Point | > 200 °C (at 760 mmHg) | Estimated based on isomers and related structures.[4][5] |

| Density | ~1.6 - 1.7 g/mL | Estimated based on analogous polyhalogenated benzenes.[6] |

| Solubility | Insoluble in water; Soluble in common organic solvents (THF, Dichloromethane, Ethyl Acetate, Toluene). | The hydrophobic aromatic core and halogens dominate the hydrophilic ether, predicting poor aqueous solubility. |

| Spectroscopic Data | NMR, IR, and MS data would be required for definitive structural confirmation. | Supplier websites often provide access to this data upon request for specific batches.[7][8][9] |

Comprehensive Reactivity Analysis

The synthetic utility of this compound is dictated by the interplay of its four distinct substituents. Each group exerts electronic and steric effects that influence the reactivity of the aromatic ring and the individual C-Halogen bonds.

Electronic Landscape of the Aromatic Ring

The reactivity is best understood by dissecting the electronic contributions of each substituent:

-

Ethoxy Group (-OEt): This is a strongly activating group due to its +M (mesomeric or resonance) effect, donating electron density into the ring, particularly at the ortho and para positions. It also has a weaker -I (inductive) effect.

-

Halogens (-F, -Cl, -Br): All halogens are deactivating via their strong -I effect, withdrawing electron density from the ring. They also exhibit a +M effect, which is weakest for Br and Cl and strongest for F, directing electrophiles to the ortho and para positions.

The net effect is a nuanced electron distribution. The powerful +M effect of the ethoxy group enriches the ring, making it more susceptible to certain transformations than a simple polyhalobenzene. However, the cumulative -I effect of three halogens significantly reduces its nucleophilicity compared to anisole or phenetole.

Figure 1: Dominant electronic effects influencing the benzene ring.

Metal-Halogen Exchange: The Primary Reactive Axis

Metal-halogen exchange is a foundational reaction for creating organometallic intermediates, which can then be functionalized with a wide array of electrophiles.[10] For this molecule, the differing reactivity of the C-Br and C-Cl bonds provides a handle for selective synthesis.

-

Causality of Selectivity: The rate of lithium-halogen exchange generally follows the trend I > Br > Cl > F.[10] This is primarily due to the stability of the resulting organolithium species and the polarizability of the C-X bond. Therefore, reaction with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures is expected to selectively occur at the C-Br bond, leaving the C-Cl and C-F bonds intact. This chemoselectivity is the most powerful synthetic feature of this molecule.

-

Experimental Considerations: These reactions must be performed under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere) at low temperatures (-78 °C to -100 °C) to prevent side reactions, such as reaction with the solvent (THF) or unwanted protonation.[11]

-

Setup: A flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet is charged with this compound (1.0 eq) dissolved in anhydrous THF (0.2 M).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition: n-Butyllithium (1.1 eq, 1.6 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The solution is stirred for 30-60 minutes at -78 °C. Self-Validation: A persistent color change often indicates the formation of the organolithium species.

-

Quenching: An electrophile (e.g., benzaldehyde, 1.2 eq) dissolved in anhydrous THF is added slowly.

-

Workup: The reaction is allowed to warm to room temperature and then quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate, the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography.

Figure 2: Workflow for selective metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is also the preferred site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), which are cornerstones of modern drug discovery. The greater reactivity of aryl bromides compared to aryl chlorides in oxidative addition to Pd(0) is well-established.[6][12]

-

Suzuki-Miyaura Coupling: This is arguably the most versatile C-C bond-forming reaction. Reacting our target molecule with an arylboronic acid or ester in the presence of a palladium catalyst and a base would selectively form a biaryl linkage at the C1 position.

-

Choice of Catalyst and Conditions: The choice of ligand, palladium source, base, and solvent is critical for achieving high yields. For a sterically hindered substrate like this, a bulky phosphine ligand (e.g., SPhos, XPhos) paired with a catalyst like Pd₂(dba)₃ or Pd(OAc)₂ is often effective. A base such as K₂CO₃ or Cs₂CO₃ is typically used in a solvent system like Toluene/Water or Dioxane/Water.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically require an aromatic ring that is "activated" by strongly electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group.[13][14]

-

Reactivity Prediction: In this compound, the ring is electron-rich due to the ethoxy group, making it inherently deactivated towards nucleophilic attack. Therefore, SNAr is predicted to be very difficult and would require harsh conditions (high temperatures, very strong nucleophiles) or specialized catalysis.

-

Leaving Group Aptitude: In the rare event that an SNAr reaction could be forced, the leaving group aptitude is an interesting consideration. In activated systems, the C-F bond is often the most labile because the highly electronegative fluorine strongly polarizes the carbon, making it more susceptible to nucleophilic attack (the rate-determining step).[15] However, without activation, this pathway is synthetically unviable.

Stability and Decomposition Profile

Understanding the stability of a compound is crucial for storage, handling, and determining its compatibility with various reaction conditions.

-

Thermal Stability: As a polyhalogenated aromatic ether, the molecule is expected to be thermally stable under typical laboratory conditions (up to ~150-200 °C). At very high temperatures, decomposition will occur.

-

Chemical Stability:

-

Acids: Stable to weak acids. Strong Lewis acids or protic acids at high temperatures could potentially cleave the ethyl ether linkage.

-

Bases: Generally stable to common inorganic and organic bases (e.g., carbonates, hydroxides, amines) at moderate temperatures. This stability is essential for its use in cross-coupling reactions.

-

Oxidizing/Reducing Agents: The aromatic core is resistant to oxidation. It is stable to common reducing agents like NaBH₄ but may react with stronger reductants under forcing conditions.

-

-

Hazardous Decomposition: In case of fire, combustion can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF).[16]

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, the hazards can be reliably inferred from closely related structures.[17][18][19][20]

-

GHS Hazard Classification (Predicted):

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[17]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[19]

-

Respiratory Protection: Handle in a well-ventilated fume hood. If exposure limits are likely to be exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.[17]

Handling and Storage

-

Handling: Avoid formation of aerosols. Use non-sparking tools. Handle in a well-ventilated place, preferably a chemical fume hood.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound presents itself as a highly valuable and strategically designed synthetic intermediate. Its primary utility stems from the differential reactivity of its carbon-halogen bonds. The C-Br bond is the principal site for reactivity, enabling selective functionalization through metal-halogen exchange and palladium-catalyzed cross-coupling reactions . This chemoselectivity allows for the precise, stepwise introduction of molecular complexity, a critical advantage in multi-step syntheses for drug discovery and materials science. The compound is predicted to have good thermal and chemical stability under standard synthetic conditions, though appropriate safety precautions for halogenated aromatic compounds must be strictly followed. This guide provides the foundational understanding required for researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

-

1-Bromo-2-chloro-3-fluorobenzene . (n.d.). PubChem. Retrieved from [Link]

-

SAFETY DATA SHEET - 1-Bromo-4-chloro-2-fluorobenzene . (2025). Thermo Fisher Scientific. Retrieved from [Link]

-

Metal–halogen exchange . (n.d.). Wikipedia. Retrieved from [Link]

-

The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Method for producing 1-bromo-2-chloro-4-fluorobenzene. (1995). Google Patents.

-

1-Bromo-4-chloro-2-fluorobenzene . (n.d.). NIST WebBook. Retrieved from [Link]

- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (n.d.). Google Patents.

- Halogen exchange reactions and uses thereof. (n.d.). Google Patents.

-

1-Bromo-3-chloro-4-ethyl-2-fluorobenzene . (n.d.). PubChem. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution . (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium . (2017). Semantic Scholar. Retrieved from [Link]

-

The Chemical Properties and Applications of 1-Bromo-4-chloro-2-fluorobenzene . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism . (2018). Master Organic Chemistry. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution . (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution EXPLAINED! . (2025). YouTube. Retrieved from [Link]

-

Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review . (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . (n.d.). PubMed Central. Retrieved from [Link]

-

Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams . (n.d.). Journal of Student Scholarship - TCNJ. Retrieved from [Link]

- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.

-